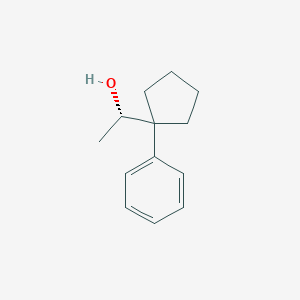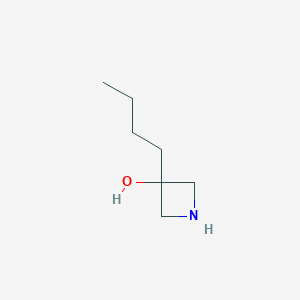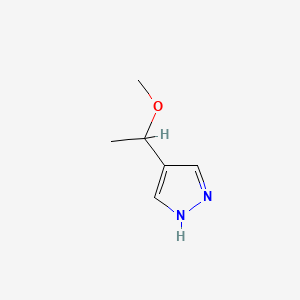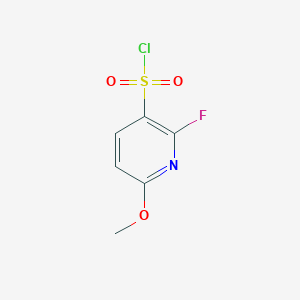![molecular formula C11H10F6O B13560049 (2S)-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-ol](/img/structure/B13560049.png)
(2S)-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-ol is a chiral alcohol compound characterized by the presence of two trifluoromethyl groups attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-ol typically involves the reduction of the corresponding ketone, 3,5-bis(trifluoromethyl)acetophenone, using chiral reducing agents to achieve the desired stereochemistry. Common reducing agents include borane complexes and chiral oxazaborolidine catalysts. The reaction is usually carried out under anhydrous conditions to prevent the formation of side products.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been employed to facilitate the direct introduction of functional groups into organic compounds, providing a more sustainable and scalable approach compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone.
Reduction: Further reduction can lead to the formation of the corresponding alkane.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often employ reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 3,5-bis(trifluoromethyl)acetophenone
Reduction: 3,5-bis(trifluoromethyl)phenylpropane
Substitution: Various halogenated derivatives of the phenyl ring
Wissenschaftliche Forschungsanwendungen
(2S)-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings
Wirkmechanismus
The mechanism of action of (2S)-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its penetration through biological membranes. The chiral center allows for selective binding to target sites, potentially leading to stereospecific biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2S)-2-[3,5-bis(trifluoromethyl)phenyl]piperidine
- 3,5-bis(trifluoromethyl)acetophenone
- N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea
Uniqueness
(2S)-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-ol is unique due to its specific stereochemistry and the presence of two trifluoromethyl groups, which impart distinct physicochemical properties. These features make it particularly valuable in asymmetric synthesis and as a versatile intermediate in the preparation of various fluorinated compounds .
Eigenschaften
Molekularformel |
C11H10F6O |
|---|---|
Molekulargewicht |
272.19 g/mol |
IUPAC-Name |
(2S)-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-ol |
InChI |
InChI=1S/C11H10F6O/c1-6(18)2-7-3-8(10(12,13)14)5-9(4-7)11(15,16)17/h3-6,18H,2H2,1H3/t6-/m0/s1 |
InChI-Schlüssel |
FNWIBQBQHAEDEO-LURJTMIESA-N |
Isomerische SMILES |
C[C@@H](CC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O |
Kanonische SMILES |
CC(CC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(R)-Bicyclo[2.2.2]octan-2-amine](/img/structure/B13559968.png)



![2-[(2R,6S)-6-(2-methoxy-2-oxoethyl)-4-oxooxan-2-yl]acetic acid](/img/structure/B13559998.png)



![Tert-butyl [1-(4-methoxyphenyl)-1-methyl-2-oxoethyl]carbamate](/img/structure/B13560033.png)





